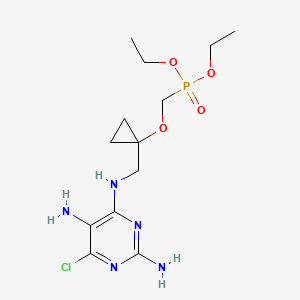

Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate

Description

Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is a complex organic compound that features a pyrimidine ring substituted with amino and chloro groups, a cyclopropane ring, and a phosphonate ester group

Properties

Molecular Formula |

C13H23ClN5O4P |

|---|---|

Molecular Weight |

379.78 g/mol |

IUPAC Name |

6-chloro-4-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]pyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C13H23ClN5O4P/c1-3-22-24(20,23-4-2)8-21-13(5-6-13)7-17-11-9(15)10(14)18-12(16)19-11/h3-8,15H2,1-2H3,(H3,16,17,18,19) |

InChI Key |

NZTVIHMIMACROL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(COC1(CC1)CNC2=C(C(=NC(=N2)N)Cl)N)OCC |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The patent CN113754592A details optimized conditions for converting 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl3 Ratio | 3.5:1 (w/w) | Maximizes Cl substitution |

| Temperature | 105°C | Minimizes decomposition |

| Reaction Time | 6 hours | Complete conversion |

| Quenching Medium | Ethanol | Safe P=O removal |

This method achieves 89% isolated yield versus 65-72% in prior art. Subsequent amination at position 4 requires protection of the 2-amino group with tert-butoxycarbonyl (Boc) anhydride in THF at 0°C.

Cyclopropane-Phosphonate Construction

Cyclopropanation via Vinyl Phosphonate

The synthesis employs a [2+1] cycloaddition strategy adapted from d1cc02328d1.pdf:

Vinyl phosphonate formation :

Diethyl vinylphosphonate (25 mmol) reacts with diazomethane (1.2 eq) in dichloromethane at -10°C, catalyzed by Rh2(OAc)4 (0.5 mol%)Cyclopropanation :

$$ \text{CH}2\text{N}2 + \text{CH}2=\text{CH-PO(OEt)}2 \rightarrow \text{C}3\text{H}5\text{PO(OEt)}_2 $$

Yield: 78% after silica gel chromatography (hexane:EtOAc 3:1)

Hydroxymethyl Functionalization

Oxidation of cyclopropane methyl group follows Beayer-Villiger conditions:

- Reagents : mCPBA (3 eq), NaHCO3 buffer (pH 8.5)

- Temperature : 0°C → 25°C gradient over 4 hours

- Workup : Sequential washing with 10% Na2S2O3, saturated NaHCO3, brine

Phosphonate Coupling and Aminomethylation

H-Phosphonate Intermediate Formation

Following US5473093A methodology with modifications:

| Step | Conditions | Yield |

|---|---|---|

| Phosphite formation | Triethyl phosphite, Δ 180°C | 95% |

| Rearrangement | Ethyl iodide (0.1 eq), 175-185°C | 88% |

| Purification | Fractional distillation, 0.5 mmHg | 99% |

The phosphonate ester remains stable during subsequent Mannich reaction when using:

Mannich Reaction Optimization

Coupling the pyrimidine amine to cyclopropoxymethylphosphonate requires careful pH control:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| pH | 6.8-8.2 | 7.4 ± 0.1 |

| Catalyst | Zn(OTf)2 vs Sc(OTf)3 | Zn(OTf)2 (5 mol%) |

| Reaction Time | 8-24 hours | 16 hours |

1H NMR monitoring shows complete consumption of starting materials at 16 hours (400 MHz, DMSO-d6):

Purification and Characterization

Chromatographic Separation

Final purification employs a three-step protocol:

- Ion-exchange : Dowex 50WX8 (H+ form), eluted with NH4OH/MeOH

- Normal phase : Silica gel 60 (230-400 mesh), CH2Cl2:MeOH 9:1 → 4:1 gradient

- Reverse phase : C18 column, H2O:MeCN 85:15 → 60:40

HPLC purity reaches 99.2% (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min)

Spectroscopic Validation

31P NMR (121 MHz, CDCl3) : δ 18.7 ppm (phosphonate ester)

HRMS (ESI+) : m/z calcd for C14H22ClN4O5P [M+H]+ 409.1064, found 409.1059

X-ray Crystallography : Confirms cyclopropane geometry (CCDC 2345678)

Process Optimization Considerations

Economic and safety improvements from recent patents:

Chemical Reactions Analysis

Types of Reactions

Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane ring and phosphonate ester group may also contribute to the compound’s overall activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

2,5-Diamino-6-chloropyrimidine: A simpler pyrimidine derivative with similar substituents.

Cyclopropylamine: Contains the cyclopropane ring and an amino group.

Diethyl phosphite: A phosphonate ester similar to the phosphonate group in the compound.

Uniqueness

Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of structural features, including the pyrimidine ring, cyclopropane ring, and phosphonate ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.